Iodouracil

Description

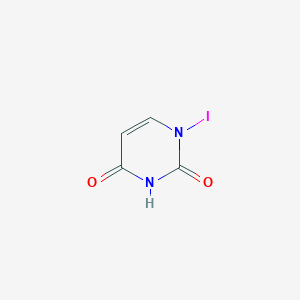

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C4H3IN2O2 |

|---|---|

Poids moléculaire |

237.98 g/mol |

Nom IUPAC |

1-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C4H3IN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |

Clé InChI |

VUFVGYBIFMCJPB-UHFFFAOYSA-N |

SMILES canonique |

C1=CN(C(=O)NC1=O)I |

Synonymes |

iodouracil |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Iodouracil

Direct Iodination of Uracil (B121893) and its Precursors

Direct iodination methods provide efficient pathways to introduce the iodine atom at the C-5 position of the uracil ring.

Iodine monochloride (ICl) is a highly effective reagent for the direct iodination of uracil bases and protected nucleosides. Treatment of uracil compounds and their protected nucleosides with ICl can yield the corresponding 5-iodouracil (B140508) products in high purified yields, often exceeding 95%. cdnsciencepub.comresearchgate.netcdnsciencepub.com For instance, 2'-deoxyuridine (B118206), uridine (B1682114), or arabinouridine can react with ICl and sodium azide (B81097) in acetonitrile (B52724) at 25°C to produce the corresponding 5-iodo products in 90-96% isolated yields. cdnsciencepub.com This reaction proceeds via a 5-halo-6-azido-5,6-dihydro intermediate. cdnsciencepub.comresearchgate.net

Iodobenzene dichloride (PhICl₂) is similarly employed for halogenation, particularly for chlorination, but its role in iodination is also noted, sometimes in conjunction with sodium iodide. cdnsciencepub.comnih.gov Protection of nucleosides as p-toluyl esters can enhance solubility in organic solvents and facilitate high-yield crystallization of the products. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Beyond ICl and PhICl₂, other methods have been developed for efficient iodination. For example, elemental iodine or lithium halide in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported for the effective conversion of protected or unprotected uracil nucleosides to their 5-halo derivatives. cdnsciencepub.com N-Iodosuccinimide has also been utilized for the efficient iodination of some uracil nucleosides. cdnsciencepub.com High-yield iodination of 6-methyluracil (B20015) to 5-iodo-6-methyluracil (B73931) can be achieved through oxidative halogenation using elemental halogens and potassium halides with NaNO₃ and H₂O₂ as oxidizing agents. researchgate.net

A mild and efficient methodology for the synthesis of 5-halogeno uracil nucleosides involves the reaction of 2'-deoxyuridine, uridine, and arabinouridine with iodine monochloride (or N-bromo/chloro succinimide) and sodium azide at 25-45°C, yielding 5-halo-2'-deoxyuridines (84-95%), 5-halouridines (45-95%), and 5-haloarabinouridines (65-95%). cdnsciencepub.comresearchgate.net

Synthesis of 5-Iodouracil Nucleoside Analogs and Derivatives

The synthesis of 5-iodouracil nucleoside analogs and derivatives often involves modifying the sugar moiety or introducing substituents on the nitrogen atoms of the uracil ring.

5-Iodo-2'-deoxyuridine (IUdR), also known as idoxuridine (B1674378), is a well-known nucleoside analog of deoxyuridine. wikipedia.org Its synthesis typically involves the iodination of 2'-deoxyuridine. One common approach involves the reaction of 2'-deoxyuridine with iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide. IUdR was first synthesized by William Prusoff in 1958. plos.org

Derivatives of IUdR can be synthesized by esterifying the hydroxyl groups on the deoxyribose moiety. For example, 5-iodo-3',5'-di-O-acetyl-2'-deoxyuridine (Ac₂IUdR) can be synthesized by dissolving 5-iodo-2'-deoxyuridine in pyridine (B92270) and slowly adding acetic anhydride, followed by stirring, workup, and recrystallization, achieving yields of approximately 90%. plos.org Similarly, 5-iodo-3',5'-di-O-pivaloyl-2'-deoxyuridine (Piv₂IUdR) can be prepared by reacting 5-iodo-2'-deoxyuridine with trimethylacetyl chloride in pyridine at 0°C, followed by purification, yielding about 30%. plos.org

The synthesis of halogenated 2'-deoxyarabinofuranosyl uracil derivatives, such as 1-(beta-D-arabinofuranosyl)-5(E)-(2-iodovinyl)uracil (IVAraU), can involve multi-step processes. For instance, (trimethylsilyl)acetylene can be coupled with 1-(2,3,5-tri-O-acetyl-beta-D-arabinofuranosyl)-5-iodouracil to form an ethynyl (B1212043) intermediate. This intermediate can then undergo Lindlar hydrogenation, followed by treatment with iodine monochloride or sodium iodide/phenyliodine(III) dichloride to yield the iodovinyl derivative. nih.gov Deacetylation of the protected iodovinyl compound leads to the final arabinofuranosyl uracil derivative. nih.gov

N-substitution and alkylation reactions on 5-iodouracil derivatives primarily occur at the N1 and N3 positions of the pyrimidine (B1678525) ring. Alkylation of 5-iodouracil with alkyl bromides in dimethyl sulfoxide (B87167) (DMSO) at 80°C in the presence of potassium carbonate typically results in predominately N1-substituted products. nih.gov

The following table summarizes some N1-substituted 5-iodouracil derivatives and their reported yields:

| N1-Substituent (R) | Compound Name | Yield (%) |

| n-C₄H₉ | 1-(1-butyl)-5-iodopyrimidine-2,4(1H,3H)-dione | 28 |

| s-C₄H₉ | 1-(2-butyl)-5-iodopyrimidine-2,4(1H,3H)-dione | 6.1 |

| CH₂C₆H₁₁ | 1-(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | 28.1 |

| CH₂C₆H₅ | 1-benzyl-5-iodopyrimidine-2,4(1H,3H)-dione | 11.4 |

Minor N1,N3-dialkylation products, such as 1,3-di(1-butyl)-5-iodopyrimidine-2,4(1H,3H)-dione and 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione, can also be observed, particularly with primary and secondary alkylating agents. nih.gov Sterically hindered alkyl bromides, such as tert-butyl bromide or 1-adamantyl bromide, may fail to yield products under similar conditions. nih.gov

Regioselective alkylation at N1 can also be achieved by exploiting the higher reactivity of the N1 position in iodouracil towards sterically hindered electrophiles, allowing for direct synthesis of N1-alkylated compounds without prior protection of N3. nih.gov Michael-type addition reactions are also a convenient method for N-alkylation of the uracil ring, including 5-iodouracil. beilstein-journals.org

Sonogashira coupling reactions have also been utilized for derivatization, where 5-iodouracil can react with O-propargyltocopherol to form a coupling product, followed by N-alkylation with t-butyl bromoacetate, predominantly at the N1 position. lew.ro

Molecular Interactions of 5 Iodouracil with Nucleic Acids and Proteins

Nucleoprotein Photo-Cross-Linking Studies

The incorporation of 5-iodouracil (B140508) into nucleic acids provides a powerful method for probing the intricate contacts between nucleic acids and associated proteins through photo-cross-linking.

Utility of 5-Iodouracil as a Chromophore for High-Yield Photocrosslinking

5-Iodouracil is recognized as an excellent chromophore for its introduction into both RNA and DNA, facilitating high-yield photo-cross-linking of nucleoprotein complexes. Studies have demonstrated cross-linking yields ranging from 70% to 94% of bound nucleic acid nih.govpsu.edu. This efficiency is notably higher, often three to five times greater, than that achieved with 5-bromouracil (B15302) psu.educapes.gov.br. A key advantage of the 5-iodouracil chromophore is its ability to absorb at longer wavelengths, typically around 325 nm or 308 nm, which allows for selective excitation. This selectivity minimizes the excitation and subsequent photodamage to other endogenous nucleic acid and protein chromophores, such as tryptophan residues and natural nucleic acid bases, which absorb at shorter UV wavelengths nih.govpsu.edugoogle.comglenresearch.com. Optimal cross-linking yields are often achieved by irradiation with a helium cadmium laser emitting at 325 nm or a XeCl excimer laser at 308 nm, although useful yields can also be obtained with a 312 nm transilluminator psu.educapes.gov.bracs.orgcsic.es. The combination of high cross-linking yields, excellent specificity, and reduced photodamage significantly advances the precise identification of contacts within nucleoprotein complexes nih.govpsu.edu.

Mechanism of Photocrosslinking Reactions Involving the 5-Iodouracil Chromophore

The primary photochemical process underlying 5-iodouracil-mediated photo-cross-linking involves carbon-iodine bond homolysis in the first excited singlet state acs.org. Upon irradiation, 5-iodouridine (B31010) (IU) undergoes this homolytic cleavage, leading to the formation of a highly reactive 5-uridinyl radical. This radical is proposed as a common intermediate that can then react with nearby protein functionalities acs.org. For instance, irradiation of 5-iodouridine in the presence of N-acetyltyrosine N-ethylamide at 308 nm or 325 nm yields uridine (B1682114) and N-acetyl-m-(5-uridinyl)tyrosine N-ethylamide in a 1:2 mole ratio. Similarly, with N-acetylphenylalanine N-ethylamide, uridine and analogous regioisomeric adducts (ortho, meta, and para) are formed acs.org. While energy transfer from triplet sensitizers like benzophenone (B1666685) can occur, direct excitation of 5-iodouracil primarily proceeds via the singlet state, with only a small portion of reactions occurring through the triplet state acs.org. The formation of uridine is enhanced by the presence of hydrogen atom donors, which compete with protein residues for reaction with the 5-uridinyl radical acs.org. Quantum yields for these reactions are largely independent of the excitation wavelength in the 310–330 nm range but are influenced by the reaction medium, with uridine formation being significantly higher in 90% acetonitrile (B52724)–10% water compared to pH 7 water acs.org.

Identification of Amino Acid Residues Involved in Nucleoprotein Adduct Formation

The photo-cross-linking technique employing 5-iodouracil is predominantly selective for aromatic amino acid residues within the interacting proteins psu.edu. Successful cross-linking is contingent upon the close proximity of a uracil (B121893) (U) or thymine (B56734) (T) residue in the nucleic acid, containing the 5-iodouracil chromophore, to an aromatic ring of the protein psu.edu. Specific examples include the cross-linking of 5-iodouridine-substituted RNA to Tyr85 of the MS2 coat protein with yields of 75–95% psu.edu. Other aromatic amino acids like phenylalanine are also known to form adducts acs.org. Mass spectrometry is a crucial technique for the detailed structural characterization of the resulting DNA-protein adducts, enabling the identification of specific amino acid sequences and residues involved in the cross-link researchgate.netoup.com. Studies have shown that when the nucleic acid substrate is photolabeled with 5-iodouracil, cross-linking to the protein can occur at a single amino acid residue, providing highly specific contact information researchgate.net. While aromatic amino acids (e.g., phenylalanine, tryptophan, tyrosine) are highly reactive, other amino acids such as cysteine, lysine, histidine, glutamic acid, and aspartic acid can also form photo-adducts, with cysteine, lysine, and methionine being particularly reactive researchgate.net.

Protein Binding and Interaction Studies

Beyond covalent cross-linking, 5-iodouracil also engages in non-covalent interactions with proteins, influencing their structure and function.

Non-Covalent Interactions of 5-Iodouracil with Bovine Serum Albumin

The interaction of 5-Iodouracil (5IU) with Bovine Serum Albumin (BSA) has been investigated using spectroscopic methods, primarily fluorescence spectroscopy scholarsresearchlibrary.comscholarsresearchlibrary.comsci-hub.se. These studies reveal that 5IU interacts with BSA through a static quenching mechanism, where the fluorescence intensity of BSA consistently decreases with increasing concentrations of 5IU scholarsresearchlibrary.com. This static quenching indicates the formation of a stable complex between 5IU and BSA in the ground state scholarsresearchlibrary.com. A slight blue-shift in the emission maximum of BSA (from 344 nm) is also observed in the presence of 5IU, suggesting alterations in the microenvironment of the protein's fluorophores, particularly tryptophan residues scholarsresearchlibrary.com. The tryptophanyl group, specifically Trp 214 located in subdomain IIA of BSA, is identified as a key binding site for 5IU sci-hub.se. Furthermore, it has been suggested that the carbonyl groups of 5IU can form hydrogen bonds with residues such as Arginine 237 and Serine 287 within subdomain IIA, and Tyrosine 150 in subdomain IB of BSA sci-hub.se.

Quantitative Analysis of Binding Constants and Sites through Spectroscopic Methods

Fluorescence spectroscopy serves as a sensitive and convenient method for quantitatively analyzing the binding interactions between 5-iodouracil and proteins like Bovine Serum Albumin scholarsresearchlibrary.com. The quenching of BSA's intrinsic fluorescence by 5IU allows for the determination of crucial binding parameters, including the Stern-Volmer constant (Ksv), binding constant (Ka), and the number of binding sites (n) scholarsresearchlibrary.com. For the interaction of 5-Iodouracil with Bovine Serum Albumin, the apparent binding constant (Ka) has been determined through fluorescence intensity analysis.

Table 1: Binding Constant of 5-Iodouracil with Bovine Serum Albumin

| Compound | Protein | Binding Constant (Ka) (L mol⁻¹) | Quenching Mechanism | Reference |

| 5-Iodouracil | Bovine Serum Albumin | 4.062 x 10⁴ | Static Quenching | scholarsresearchlibrary.comscholarsresearchlibrary.com |

The evaluation of the number of binding sites indicates the stoichiometry of the complex formation scholarsresearchlibrary.comscholarsresearchlibrary.com. The decrease in binding constants with increasing temperature, as observed in similar static quenching interactions, further supports the formation of a ground-state complex and indicates a static quenching mechanism scirp.org.

Enzymatic Transformations and Metabolic Pathways of 5 Iodouracil

Interaction with Dihydropyrimidine (B8664642) Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolic pathway for the degradation of pyrimidines like uracil (B121893) and thymine (B56734), converting them into their corresponding 5,6-dihydro compounds using NADPH as a reductant. researchgate.netnih.govfrontiersin.org

5-Iodouracil (B140508) as a Substrate and Potent Mechanism-Based Inactivator of DPD

5-Iodouracil functions as a substrate for bovine liver dihydropyrimidine dehydrogenase (DHPDHase) and simultaneously acts as a potent mechanism-based inactivator of the enzyme. researchgate.netnih.gov The rate of DPD inactivation is enhanced by the presence of NADPH, while thymine offers protection against this inactivation, suggesting a mechanism-based inhibition. nih.gov

The enzymatic reduction of 5-iodouracil by DPD generates a reactive product, presumably 5-iodo-5,6-dihydrouracil (B1201511). researchgate.netnih.gov This intermediate is the actual inhibitory species, which functions as an alkylating agent. researchgate.net Interestingly, the enzyme is protected against inactivation by the presence of dithiothreitol (B142953) or an excess of 5-iodouracil. researchgate.netnih.gov The inhibitory effect of 5-iodouracil is mechanism-based and involves the alkylation of a catalytically essential amino acid residue, specifically Cys-671, leading to its covalent modification. researchgate.netnih.gov This covalent modification results in the formation of S-(hexahydro-2,4-dioxo-5-pyrimidinyl)cysteine. nih.gov

Stoichiometry and Kinetics of DPD Inactivation by 5-Iodouracil

Investigations into the inactivation of DPD by 5-iodouracil have revealed specific stoichiometric and kinetic parameters. Only 18% of the [6-3H]5-iodouracil reduced by DPD becomes covalently bound to the enzyme, and no radiolabel is lost to the solvent as tritium. nih.gov This indicates a partition coefficient for inactivation of 4.5, meaning that for every 4.5 molecules of 5-iodouracil processed, one molecule leads to inactivation. nih.gov

Complete titration of the enzymatic activity was achieved with 1.7 mol of 5-iodouracil per mol of enzyme-bound flavin, suggesting that approximately 0.31 mol of enzyme-bound inactivator is present per mol of enzyme flavin. nih.gov This finding aligns with the presence of multiple flavins per enzymic subunit, approximately 3.2 flavins per active site. nih.gov Furthermore, DPD was inactivated by 2.1 mol of racemic 5-iodo-5,6-dihydrouracil per mol of active sites, while the stoichiometry for inactivation by the non-enzymatically generated enantiomer of 5-iodo-5,6-dihydrouracil was calculated to be 1. nih.gov

Table 1: Stoichiometry and Partition Coefficient of DPD Inactivation by 5-Iodouracil

| Parameter | Value | Reference |

| Partition Coefficient (for inactivation) | 4.5 | nih.gov |

| Enzyme-bound inactivator per mol enzyme flavin | 0.31 mol | nih.gov |

| 5-Iodouracil for complete titration per mol enzyme-bound flavin | 1.7 mol | nih.gov |

| Stoichiometry for inactivation by racemic 5-iodo-5,6-dihydrouracil (per mol active sites) | 2.1 mol | nih.gov |

| Stoichiometry for inactivation by non-enzymatically generated 5-iodo-5,6-dihydrouracil enantiomer (per mol active sites) | 1 mol | nih.gov |

Identification and Characterization of Enzyme-Bound Inactivator Fragments

Following inactivation of DPD with radiolabeled 5-iodouracil, tryptic digestion of the enzyme allowed for the isolation of two radiolabeled fragments. nih.gov The amino acid sequences of these peptides were identified as Asn-Leu-Ser-X-Pro-His and Asn-Leu-Ser-X-Pro-His-Gly-Met-Gly-Glu-Arg, where 'X' represents the modified amino acid containing the radiolabel from [6-3H]5-iodouracil. nih.gov Fast atom bombardment mass spectral analysis of the smaller peptide revealed a protonated parent ion mass of 782 daltons. nih.gov This mass was consistent with the modified amino acid 'X' being an S-(hexahydro-2,4-dioxo-5-pyrimidinyl)cysteinyl residue, confirming the covalent modification of a cysteine residue in the enzyme's active site. nih.govnih.gov

Modulation of Endogenous Pyrimidine (B1678525) Metabolism by 5-Iodouracil

5-Iodouracil and its analogs can significantly modulate the dynamics of endogenous pyrimidine pools, impacting the concentrations of natural pyrimidine bases like uracil and thymine.

Effects of 5-Iodouracil and its Analogs on Uracil and Thymine Pool Dynamics

During the infusion of 5-iodo-2'-deoxyuridine (IdUrd), a prodrug that metabolizes to 5-iodouracil (IUra), there is a substantial increase in the plasma concentrations of endogenous uracil and thymine. nih.gov This increase can be fifty- to 100-fold. nih.gov The primary metabolite, 5-iodouracil, does not reach a steady state during the infusion, and its disappearance from plasma is non-linear, exhibiting an apparent Michaelis constant of 30 µmol/L. nih.gov After the infusion, plasma uracil and thymine levels gradually decrease until the 5-iodouracil concentration falls below 30 µmol/L, followed by a more rapid parallel decline in their concentrations. nih.gov

Table 2: Effects of 5-Iodouracil on Endogenous Pyrimidine Plasma Concentrations

| Pyrimidine | Effect during 5-Iodouracil Infusion | Post-Infusion Dynamics | Reference |

| Uracil | 50- to 100-fold increase | Slow decrease until 5-IU < 30 µmol/L, then rapid decrease | nih.gov |

| Thymine | 50- to 100-fold increase | Slow decrease until 5-IU < 30 µmol/L, then rapid decrease | nih.gov |

Competitive Inhibition of Related Enzymatic Pathways by 5-Iodouracil Metabolites

The observed alterations in endogenous pyrimidine pools are consistent with the competitive inhibition of dihydrouracil (B119008) dehydrogenase by 5-iodouracil. nih.gov As a pyrimidine analog, 5-iodouracil can act as a competitive inhibitor of naturally occurring pyrimidines, interfering with their metabolic pathways. nih.govbu.edu.eg This interference can lead to a disruption of nucleic acid metabolism, as these analogs may be metabolically activated to nucleotide forms that can mimic natural effector compounds in regulatory pathways or deplete critical intermediates. nih.gov

Other Enzyme Interactions

The chemical compound 5-Iodouracil (IU) and its analogs engage in a variety of interactions with different enzyme systems, influencing crucial metabolic pathways. These interactions range from inhibiting key enzymes in nucleotide biosynthesis to undergoing enzymatic dehalogenation and being metabolized by cytochrome P450 enzymes.

Inhibition of Orotate Phosphoribosyltransferase by 5-Iodouracil Analogs

Orotate phosphoribosyltransferase (OPRTase, EC 2.4.2.10) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the reversible transfer of a phosphoribosyl group from 5′-phospho-α-D-ribose 1′-diphosphate (PRPP) to orotic acid (OA), yielding orotidine (B106555) 5′-monophosphate (OMP) fishersci.atresearchgate.net. The inhibition of OPRTase is a recognized strategy for developing therapeutic agents against diseases such as tuberculosis, malaria, and certain cancers researchgate.net.

Research has explored the inhibitory potential of various pyrimidine nucleobase analogs, including those structurally related to 5-iodouracil, on OPRTase. For instance, studies evaluating 67 pyrimidine nucleobase analogs as ligands for Toxoplasma gondii OPRTase demonstrated their ability to inhibit the enzyme in vitro ebi.ac.uknih.gov. Apparent K_i values were determined for compounds that exhibited more than 20% inhibition at a concentration of 400 µM ebi.ac.uknih.gov. Notably, 1-deazaorotic acid (0.47 µM) and 5-azaorotic acid (2.1 µM) displayed stronger binding to T. gondii OPRTase compared to orotic acid, the enzyme's natural substrate ebi.ac.uknih.gov. A comparative analysis with mammalian OPRTase revealed that compounds such as 6-chlorouracil, 5-azaorotic acid, 1-deazaorotic acid, and 6-iodouracil (B1202057) might selectively bind to T. gondii OPRTase, highlighting their potential as selective inhibitors nih.gov.

Research on Effects on Thymidylate Phosphorylase and Viral DNA Polymerases

5-Iodouracil and its related nucleoside analogs, particularly idoxuridine (B1674378) (5-iodo-2'-deoxyuridine), are known for their significant interactions with enzymes involved in DNA synthesis, specifically thymidylate phosphorylase and viral DNA polymerases. Idoxuridine functions as an antiviral agent by being incorporated into viral DNA, effectively substituting for thymidine (B127349) nih.govdrugbank.com. This incorporation leads to the formation of faulty DNA, which in turn inhibits the proper functioning of thymidylate phosphorylase and viral DNA polymerases nih.govdrugbank.com. The consequence of this enzymatic inhibition and DNA disruption is the inability of the virus to reproduce or infect host tissues nih.govdrugbank.com.

Further research into idoxuridine's stereoisomers, such as 3'-epi-Idoxuridine, indicates a similar mechanism of action. This compound acts as a competitive inhibitor of viral DNA polymerase, integrating into the growing viral DNA chain during replication and causing chain termination . The altered structure of the DNA strand due to the incorporated analog prevents further elongation by the polymerase, thereby halting viral replication .

Other antiviral nucleoside analogs also demonstrate similar inhibitory effects on viral DNA polymerases. For example, cidofovir's active metabolite, cidofovir (B1669016) diphosphate, selectively inhibits viral DNA polymerases, incorporating into viral DNA and inhibiting its synthesis during reproduction. While it also inhibits human polymerases, its action on viral enzymes is significantly more potent (8–600 times stronger) wikipedia.org. Similarly, buciclovir, an acyclic guanosine (B1672433) analog, is phosphorylated in infected cells and acts as a specific inhibitor of viral DNA polymerase, leading to the inhibition of DNA synthesis upon its incorporation into DNA nih.gov. Generally, nucleoside analogs are phosphorylated to their triphosphate forms and then incorporated into cellular or viral DNA by various DNA or RNA polymerases or viral reverse transcriptases, which ultimately leads to the termination of DNA elongation nih.gov.

Enzymatic Dehalogenation Mechanisms of 5-Iodouracil

The dehalogenation of 5-iodouracil and its derivatives is a crucial metabolic process involving specific enzymatic mechanisms. Studies have shown that the incubation of 5-iodo-5,6-dihydrouracil (IH2Ura), a reduced form of 5-iodouracil, with soluble rat liver enzymes at physiological conditions (37°C, pH 8.2) results in the rapid release of iodide ions nih.gov. This dehalogenation process is characterized as a two-step reaction.

The initial step is enzyme-dependent and involves the action of dihydropyrimidine amidohydrolase (EC 3.5.2.2). This enzyme catalyzes the hydrolysis of the IH2Ura ring system, which is presumed to yield 2-iodo-3-ureidopropionate nih.gov. Dihydropyrimidine amidohydrolase is also known to catalyze the hydrolysis of other dihydropyrimidine compounds, including 5-bromo-5,6-dihydrouracil, 5,6-dihydrouracil, and 5,6-dihydrothymine, the latter two being its natural substrates nih.gov.

The subsequent step in the dehalogenation of IH2Ura is a non-enzymatically catalyzed, pH-independent intramolecular cyclization of the 2-iodo-3-ureidopropionate intermediate. This cyclization reaction leads to the formation of iodide ion and 2-amino-2-oxazoline-5-carboxylic acid as the final products nih.gov.

Beyond direct enzymatic action, halogen bonding also plays a critical role in the deiodination of iodouracil rsc.org. For instance, deiodinase mimetics, such as 1,3-dimethyl-2(3H)-imidazoleselone, have been shown to dehalogenate this compound. This occurs through the formation of an I-Se halogen bond, which facilitates the abstraction of the iodide anion rsc.org. Furthermore, the kinetics of deiodination for halogenated nucleobases and nucleosides, including iodo-cytidines and iodo-uridines, are influenced by the nature of their sugar moiety researchgate.net.

Identification of Cytochrome P450 Enzymes in the Metabolism of 5-Iodouracil Derivatives

Cytochrome P450 (CYP) enzymes constitute a large superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including drugs and xenobiotics researchgate.netbioinformation.netwikipedia.orgmdpi.com. These enzymes are primarily responsible for Phase I metabolism, often converting lipophilic substances into more hydrophilic derivatives for excretion, typically through hydroxylation wikipedia.orgmdpi.com.

Studies investigating the biotransformation of 5-iodouracil derivatives have identified specific CYP enzymes involved in their metabolism. For example, research on 6-benzyl-1-benzyloxymethyl-5-iodouracil (W-1), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), revealed the involvement of hepatic metabolic enzymes in its biotransformation in both rat and human in vitro systems nih.govresearchgate.net. The metabolism of W-1 was found to be NADPH-dependent in rat liver microsomes (RLMs) nih.gov.

Kinetic analyses of W-1 metabolism in RLMs yielded the following parameters:

K_m : 2.3 µM nih.gov

V_max : 3.3 nmol/min/mg protein nih.gov

CL_int : 1.4 mL/min/mg protein nih.gov

Further investigation using CYP selective inhibition and recombinant enzymes demonstrated that two primary hydroxyl metabolites of W-1, designated M1 and M2, are predominantly mediated by human CYP2C19 and CYP3A4 nih.gov. The identification of these specific CYP isoforms involved in the biotransformation of 5-iodouracil derivatives is crucial for understanding potential drug-drug interactions and for optimizing therapeutic strategies nih.gov. Common human CYP isoforms include CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5 nih.govresearchgate.netbiotransformer.ca.

Table 1: Kinetic Parameters for 6-benzyl-1-benzyloxymethyl-5-iodouracil (W-1) Metabolism in Rat Liver Microsomes

| Parameter | Value | Unit |

| K_m | 2.3 | µM |

| V_max | 3.3 | nmol/min/mg protein |

| CL_int | 1.4 | mL/min/mg protein |

Table 2: Primary Cytochrome P450 Isoforms Mediating Hydroxylation of 6-benzyl-1-benzyloxymethyl-5-iodouracil (W-1)

| Metabolite | Primary CYP Isoforms Involved |

| M1 | CYP2C19, CYP3A4 |

| M2 | CYP2C19, CYP3A4 |

Radiosensitization Mechanisms and Photochemistry of 5 Iodouracil

Ultrafast Photochemical Dynamics

Elucidation of Singlet Predissociation Pathways and Molecular Fragmentation Dynamics

The photochemical reactions of 5-iodouracil (B140508) are initiated by the homolytic cleavage of the carbon-iodine (C-I) bond, predominantly occurring from the first excited singlet state. This process leads to the formation of a 5-uridinyl radical and an iodine atom aip.orgacs.org. Experimental evidence for this C-I bond homolysis has been provided by time-resolved Fourier transform infrared (TR-FTIR) spectroscopy studies, which observe the formation of uracil (B121893) (U) as a stable photoproduct following 266 nm laser irradiation of 5-IU in acetonitrile (B52724) aip.org. Uracil is formed through rapid hydrogen abstraction by the 5-uridinyl radical (U•) aip.org.

The ultrafast dynamics of 5-iodouracil upon illumination with intense X-ray free-electron laser (XFEL) pulses reveal complex charge build-up, charge redistribution, and early-stage fragmentation. Studies using XFEL at SACLA (SPring-8 Angstrom Compact free electron Laser) have shown that the interaction with intense X-ray pulses causes multiple photon absorption by the iodine atom, leading to the creation of numerous electronic vacancies and subsequent intramolecular charge redistribution nih.govnih.gov. Despite the rapid increase in net molecular charge and the ultrafast release of hydrogen, other atoms in the 5-iodouracil molecule remain largely intact within the 10-femtosecond duration of the XFEL exposure nih.gov. This suggests that the initial fragmentation is highly localized around the iodine atom.

Molecular dynamics simulations, including classical Coulomb explosion models with charge evolution (CCE-CE) and self-consistent charge density-functional based tight-binding (SCC-DFTB) methods, have successfully reproduced experimental observations of fragmentation and charge dynamics nih.govnih.govacs.org. These models indicate that while charge build-up takes approximately 10 femtoseconds, charge redistribution among atoms occurs within a few femtoseconds nih.gov. The kinetic energy distributions of fragment ions, such as H+, C+, O+, N+, and I+, provide insights into the dissociation pathways, with atomic fragments dominating the spectrum, including multiply charged iodine ions nih.gov.

Influence of Excitation Wavelength and Reaction Medium on 5-Iodouracil Photoreactivity

The photoreactivity of 5-iodouracil is significantly influenced by both the excitation wavelength and the reaction medium. Research has demonstrated that the quantum yields for product formation, such as uridine (B1682114), are independent of the excitation wavelength within the 310–330 nm range acs.org. However, the reaction medium plays a crucial role. For instance, the quantum yield of uridine formation was found to be approximately an order of magnitude higher in a solution of 90% acetonitrile–10% water compared to pH 7 water acs.org. This suggests that solvent polarity and hydrogen-bonding capabilities can dramatically affect the photochemical pathways and efficiencies.

The mechanism of photodecomposition of 5-iodo-2'-deoxyuridine, a related compound, in aqueous solution is also dependent on laser light intensity csic.es. Irradiation at different intensities can lead to a progressive loss of the characteristic absorption peak near 280 nm, with the appearance of new peaks characteristic of photoproducts like 2'-deoxyuridine (B118206) csic.es. Higher laser intensities can also induce protein photodamage, potentially due to the absorption of additional quanta by pre-excited tryptophan residues, leading to the formation of reactive ion radicals csic.es.

Generation and Characterization of Radical Intermediates (e.g., 5-Uridinyl Radical)

The primary radical intermediate generated from the photolysis of 5-iodouracil is the 5-uridinyl radical (U•), also referred to as the uracil-5-yl radical or 5-dehydrouracil radical aip.orgacs.orgacs.org. This radical is formed through the homolytic cleavage of the C-I bond in the excited singlet state of 5-iodouracil aip.orgacs.org.

Characterization studies, particularly using ion-trap mass spectrometry, have investigated the gas-phase oxidation of the protonated 5-dehydrouracil (uracil-5-yl) distonic radical cation (m/z 112), which is produced by laser photolysis of protonated 5-iodouracil acs.org. When stored in the presence of molecular oxygen, this radical cation undergoes reactions to form two main products: protonated 2-hydroxypyrimidine-4,5-dione (m/z 127) and a five-member-ring ketone structure (m/z 99) acs.org. The formation of m/z 127 involves the elimination of an •OH radical, indicating the presence of an -OH group ortho to the initial radical site acs.org.

The kinetics of the reaction between the 5-dehydrouracilH+ distonic radical cation and molecular oxygen have been measured, yielding a room temperature second-order rate coefficient of 7.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ with a quantum yield (Φ) of 12% acs.org. The 5-uridinyl radical is a crucial transient species, central to subsequent DNA-protein cross-linking and DNA strand breaks when 5-iodouracil is utilized as a photoprobe or in radiotherapy aip.org.

Photobiological Studies in Nucleic Acid Contexts

5-Iodouracil is widely employed in photobiological studies, particularly due to its ability to be incorporated into nucleic acids, serving as a photosensitive probe for investigating DNA structure and DNA-protein interactions aip.orgacs.org.

Photolysis and Quantum Yields of 5-Iodouracil in DNA and RNA

When incorporated into DNA and RNA, 5-iodouracil exhibits high cross-linking yields to associated proteins. Studies have reported yields ranging from 70% to 94% of bound nucleic acid when the iodouracil chromophore is irradiated with monochromatic, long-wavelength ultraviolet radiation (325 nanometers) nih.govresearchgate.net. This specific wavelength minimizes the excitation of other nucleic acid and protein chromophores, enhancing the selectivity and efficiency of the cross-linking process nih.govresearchgate.net.

The photoreaction of 5-iodouracil in DNA strands is initiated by the generation of a uracil radical at the C5 position, which then abstracts a hydrogen atom from a neighboring position on the 5' side of the same DNA strand researchgate.net. This radical generation can proceed through both homolytic and heterolytic pathways, with the heterolytic pathway requiring electron transfer from an excited electron donor, such as an adjacent purine (B94841) base researchgate.net. The efficiency of these photoreactions and the resulting damage, such as deoxyribonolactone formation, can be highly dependent on the specific DNA sequence and local structural conformations acs.orgresearchgate.net.

UV Sensitivity and Chromophore Properties of 5-Iodouracil in Nucleic Acids

The incorporation of 5-iodouracil into DNA significantly increases the sensitivity of cells, phages, and bacterial transforming DNA to ultraviolet (UV) light tandfonline.compsu.edu. This enhanced UV sensitivity is a key aspect of 5-iodouracil's role as a radiosensitizer nih.gov. Unlike pyrimidine (B1678525) dimers, the UV-induced lesions responsible for this increased sensitivity are not subject to typical excision repair mechanisms in host bacteria tandfonline.com.

As a chromophore, 5-iodouracil possesses distinct absorption properties. Its ability to absorb at longer UV wavelengths, such as 325 nm, is advantageous as it allows for more selective excitation compared to other nucleic acid and protein chromophores nih.govresearchgate.net. This selective absorption minimizes non-specific photodamage to other biomolecules during photo-cross-linking experiments researchgate.net.

In the terahertz (THz) frequency range, 5-iodouracil, along with other 5-substituted uracils, exhibits specific absorption peaks. While uracil typically shows absorption peaks around 4.9 and 3.3 THz, 5-iodouracil and its halogenated counterparts display an additional absorption peak below 2.5 THz. This additional peak is observed to red-shift as the relative atomic mass of the 5-substituted atom increases, providing a spectral signature related to the halogen substituent wikipedia.org.

Effects of Chemical Environment on Photochemistry of this compound

The chemical environment profoundly influences the photochemistry of 5-iodouracil. As previously noted, the quantum yield of uridine formation from 5-iodouracil is significantly higher in 90% acetonitrile–10% water than in pH 7 water, highlighting the role of solvent composition in the reaction efficiency acs.org.

Beyond bulk solvent effects, the local chemical environment within nucleic acid structures also dictates 5-iodouracil's photoreactivity. For instance, the efficiency of deoxyribonolactone formation, a product of hydrogen abstraction by the uracil-5-yl radical, varies significantly in G-quadruplex structures depending on the presence of different ions like sodium and potassium researchgate.net. The specific location of 5-iodouracil within a DNA structure, such as in a diagonal loop within a G-quadruplex, can lead to a six- to tenfold increase in ribonolactone formation compared to other loop structures researchgate.net. This demonstrates that the conformational flexibility and accessibility of reaction sites within the nucleic acid context are critical factors researchgate.netresearchgate.net. The photoreactivity is thus a function of the local environment, allowing 5-iodouracil to serve as a probe for specific DNA structures and DNA-protein interfaces researchgate.net.

Computational and Theoretical Investigations of 5 Iodouracil

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and reactivity of molecules. For 5-iodouracil (B140508), these methods have been extensively applied to understand its fundamental properties and photochemical behavior.

Ab initio and Density Functional Theory (DFT) calculations have been widely employed to investigate the electronic structure of 5-iodouracil, providing a detailed understanding of its ground state and excited states. These studies often aim to clarify state-specific photochemical reaction mechanisms nih.gov. DFT calculations, for instance, have been utilized to assign wavenumbers in experimental vibrational spectra, with comparisons often made to unsubstituted uracil (B121893) drugbank.com. Researchers have calculated the equilibrium geometry, atomic charges, and various thermodynamic parameters of 5-iodouracil at different levels of theory drugbank.com.

The performance of various ab initio and DFT methods, such as B3LYP/DGDZVP and B3PW91/6-311G**, has been assessed for calculating vibrational wavenumbers in both isolated and solid states tcichemicals.comnih.gov. These computational efforts have also extended to simulating the molecular structure of 5-iodouracil in its tetramer form, representing the crystal unit cell, to aid in the interpretation of vibrational spectra nih.govlabsolu.ca. For the theoretical interpretation of electronic absorption spectra, a range of DFT functionals (e.g., B3LYP, CAM-B3LYP, M06-2x, PBE1PBE, wB97XD) and semi-empirical methods (e.g., PPP/CIS, ZINDO/S, AM1/CIS) have been employed cenmed.com. Furthermore, quantum chemical calculations have been instrumental in investigating intermolecular halogen and hydrogen bonding interactions within the solid state of 5-iodouracil sigmaaldrich.comuni.luwikipedia.org.

The study of excited state potential energy surfaces (PESs) is critical for understanding the photochemical reactions of 5-iodouracil. Methods such as complete active space second-order perturbation (CASPT2) combined with complete active space self-consistent field (CASSCF) have been used to calculate these surfaces nih.gov. These calculations have elucidated a singlet predissociation mechanism for 5-iodouracil. In this mechanism, the initially populated bright ¹(ππ) state crosses with repulsive ¹(πσ) or ¹(nIσ*) states, leading to the dissociation of 5-iodouracil into a uracil radical (U·) and an iodine atom nih.gov.

Computational studies have also explored the photolysis of the carbon-iodine bond, revealing that intersystem crossing (ISC) and conical intersections play crucial roles in converting the bright ππ* state to dissociative πσ* and nσ* states. The calculated vertical excitation energies for the lowest electronic states of iodouracil have shown good agreement with experimental UV-vis absorption data, with theoretical predictions indicating that the lowest excited state is a dark πσ* transition, followed by a bright ππ* transition. Multireference methods, like CASPT2, are particularly valuable for accurately modeling regions of electronic degeneracies and providing mechanistic insights into photochemical processes by mapping excited state PESs. The concept of minimum-energy crossing points (MECPs), where multiple electronic states are degenerate, is central to connecting photochemical reaction pathways. Nonadiabatic couplings (NACs), which govern transitions between electronic states, can be computed using methods such as CIS, TDDFT, spin-flip CIS (SF-CIS), spin-flip TDDFT (SF-TDDFT), and EOM-EE/IP/EA-CCSD.

Observations in analogous compounds, such as 5-bromouracil (B15302), provide further context. For 5-bromouracil, ISC to the triplet manifold has been reported, particularly in experiments involving electron transfer from the solvent. Computational studies on 5-bromouracil suggest that after relaxation to the S1 minimum, small singlet-triplet energy gaps and spin-orbit couplings can facilitate ISC to the T2 state, followed by rapid internal conversion to T1. While the formation of the ¹nπ* state and subsequent ISC to the triplet ³ππ* state could potentially trap the reaction flux for longer durations, their precise role in 5-iodouracil's deactivation remains a subject of ongoing investigation.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) and simulation studies offer a time-resolved perspective on the behavior of 5-iodouracil, particularly concerning its fragmentation under high-energy radiation and its interactions with its environment.

Numerical simulations have been extensively employed to investigate the ultrafast radiation damage induced in 5-iodouracil by intense, ultrashort X-ray Free-Electron Laser (XFEL) pulses (e.g., 10 femtoseconds). These studies are crucial for deciphering the charge and fragmentation dynamics of nucleobases, contributing to a bottom-up understanding of radiation damage cascades following X-ray exposure. The simulations have helped elucidate a plausible underlying radiosensitizing mechanism of 5-iodouracil, a mechanism found to be independent of its exact composition.

Experiments involving recoil-ion momentum imaging of 5-iodouracil exposed to intense XFEL pulses have been successfully reproduced by classical Coulomb explosion models (CCE-CE models) that incorporate both charge and nuclear dynamics. These models reveal that charge buildup and redistribution occur very rapidly, within the 10 femtosecond duration of the XFEL pulse, at the initial stages of the Coulomb explosion. Good agreement between experimental data and MD simulation results is achieved by setting specific parameters for internal temperature, charge buildup time, and charge redistribution rate. XFEL pulses are known to create highly charged ions on a femtosecond timescale through multiple inner-shell ionization, leading to a Coulomb explosion. A semiempirical density-functional based tight-binding (DFTB) approach has been developed to simulate the experimentally observed momentum correlation between fragment ions and their kinetic energy distributions, allowing for the reconstruction of atomic positions during motion. Further investigations using self-consistent charge DFTB (SCC-DFTB) have successfully reproduced experimental results concerning the fragmentation of highly charged 5-iodouracil ions. Nonadiabatic quantum-mechanical molecular dynamics (NAQMD) simulations have also shown that nuclear dynamics influence charge redistribution, with charge transfer from the iodine atom to the uracil ring occurring within approximately 5 femtoseconds. Importantly, these studies indicate that most atoms, excluding hydrogen, remain largely intact during the brief 10 femtosecond XFEL pulse, validating the methodology for single-shot molecular imaging.

Simulations have provided detailed insights into the intermolecular interactions involving 5-iodouracil, which are crucial for understanding its behavior in condensed phases and biological systems. Molecular structure analysis, often supported by DFT calculations, has revealed the presence of various non-covalent interactions, including hydrogen bonds (e.g., N-H…X, C-H…N) and halogen bonds (e.g., C-X…N), as well as π-π stacking interactions labsolu.ca.

DFT calculations have been used to simulate the unit cell found in the crystal structure of 5-iodouracil, often modeled as a tetramer, to help clarify wavenumber assignments in vibrational spectra labsolu.ca. Studies combining single crystal X-ray diffraction with quantum chemical calculations have thoroughly investigated the intermolecular halogen and hydrogen bonding interactions observed in the solid state sigmaaldrich.comuni.luwikipedia.org. A significant finding is that the polarized iodine atom and the amidic NH functionality in 5-iodouracil can act simultaneously, implying that both halogen and hydrogen bonds play an equally important role in dictating the resulting crystal structures sigmaaldrich.comuni.luwikipedia.org. The 5-iodouracil moiety is recognized as a halogen bond (XB) donor, particularly towards carbonyl acceptors. However, the presence of two carbonyl groups within the uracil ring often leads to competing hydrogen bonding interactions wikipedia.org. The complexation properties of 5-iodouracil and its derivatives have been studied in various solvents, both with and without halogen bond acceptors, further detailing the nature of these intermolecular forces sigmaaldrich.comuni.luwikipedia.org.

Tautomeric Forms and Conformational Analysis

5-Iodouracil (5IU), a halogenated pyrimidine (B1678525) derivative, exists in various tautomeric forms due to the presence of labile hydrogen atoms within its heterocyclic ring system. Computational and theoretical investigations, primarily employing Density Functional Theory (DFT) methods, have been instrumental in elucidating the structural, energetic, and conformational properties of these tautomers. These studies typically consider the molecule in both gas phase and aqueous solution environments to understand the influence of solvation on tautomeric preferences and molecular geometry nih.govfishersci.no.

The pyrimidine ring of 5-iodouracil, similar to uracil, can theoretically exist in six possible tautomeric forms, characterized by the positions of hydrogen atoms on the nitrogen and oxygen atoms nih.gov. The most commonly studied forms include diketo, keto-enol, and dienol tautomers. 5-Iodouracil is generally described as a cyclic planar molecule massbank.eu.

Impact of Substitution on Molecular Conformation

The introduction of a halogen atom, specifically iodine, at the 5-position of the uracil ring significantly influences the molecule's electronic structure and, consequently, its conformational behavior and intermolecular interactions. The iodine atom in 5-iodouracil is bonded to an sp² hybridized carbon and becomes polarized due to the adjacent electron-withdrawing carbonyl groups of the uracil moiety nih.gov. This polarization enables the iodine atom to act as a halogen bond (XB) donor nih.gov.

Conformational analysis, which examines the energetics associated with different rotamers and the spatial orientation of substituents, is crucial for understanding molecular stability and reactivity uni.lu. In the context of 5-iodouracil, the presence of the bulky iodine substituent can induce local conformational changes. For instance, in halogenated uracil derivatives, the influence of halogenation on the properties of uracil and its noncovalent interactions has been reported fishersci.no.

Advanced Analytical and Research Methodologies Applied to 5 Iodouracil Studies

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the electronic and vibrational states of 5-iodouracil (B140508), offering a window into its real-time molecular transformations and interactions.

Time-Resolved Fourier Transform Infrared (TR-FTIR) Spectroscopy

Time-Resolved Fourier Transform Infrared (TR-FTIR) Spectroscopy is a powerful technique utilized to examine the state-specific photochemical reaction mechanisms of 5-iodouracil (5-IU). Studies employing TR-FTIR have provided experimental evidence for the photoinduced carbon-iodine (C—I) bond homolysis of 5-IU. Upon 266 nm ultraviolet (UV) irradiation of 5-IU in acetonitrile (B52724), the formation of uracil (B121893) (U) has been observed in TR-FTIR spectra. This observation is attributed to the hydrogen abstraction product of the uracil-5-yl radical (U•), which is generated following the primary C—I bond homolysis of 5-IU aip.orgaip.org.

The mechanism elucidated through TR-FTIR, combined with ab initio calculations, suggests a singlet predissociation pathway. In this pathway, the initially populated ¹(ππ) state of 5-IU crosses with a repulsive singlet state, such as ¹(πσ) or ¹(nIσ*), leading to the dissociation of 5-IU into a uracil radical (U•) and an iodine atom aip.orgaip.org. The dissociation process occurs rapidly, on the timescale of dozens to hundreds of femtoseconds aip.org. The contribution of triplet states to the photoreactions of 5-IU is considered minor due to the rapid singlet state predissociation aip.org. Step-scan FTIR has also been employed in these studies, providing both spectroscopic and kinetic information on the light-initiated reactions in condensed phases rsc.orgresearchgate.net.

Fluorescence Spectroscopy for Protein-Ligand Binding Studies

Fluorescence spectroscopy serves as a versatile tool for investigating the interactions between 5-iodouracil and various proteins, such as human serum albumin (HSA) and bovine serum albumin (BSA) researchgate.netresearchgate.netsci-hub.senih.gov. This technique allows for the determination of binding characteristics, including quenching mechanisms, binding constants, and thermodynamic parameters.

Studies have shown that 5-iodouracil can quench the intrinsic fluorescence of proteins like HSA and BSA, indicating an interaction. For instance, the quenching mechanism between 5-iodouracil and HSA has been identified as static quenching researchgate.net. The binding constants are typically calculated using methods like the Lineweaver–Burk equation, and thermodynamic parameters such as enthalpy change (ΔH) and entropy change (ΔS) are derived from these measurements at different temperatures researchgate.netresearchgate.net. Research indicates that hydrophobic interactions often play a major role in the binding of 5-iodouracil with serum albumins researchgate.netresearchgate.net. The binding distance between 5-iodouracil and HSA has also been determined using Förster's non-radiative energy transfer theory researchgate.net.

Fluorescence polarization (FP) is another application within fluorescence spectroscopy, used to measure the binding of small fluorescent ligands to larger proteins. While specific examples for 5-iodouracil as a fluorescently labeled ligand are less common in the provided results, the general principle of FP applies to assessing changes in depolarization rates upon binding, which can quantify ligand binding and resolve thermodynamic parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes cam.ac.uk.

X-ray Free Electron Laser (XFEL) for Ultrafast Molecular Dynamics Studies

X-ray Free Electron Lasers (XFELs) are instrumental in investigating the ultrafast electronic and nuclear dynamics of 5-iodouracil (5-IU) following intense hard X-ray pulses researchgate.netaps.orgmdpi.comosti.govrsc.org. These studies are crucial for understanding radiation damage mechanisms at a molecular level, particularly given 5-IU's role as a nucleobase analogue and potential radiosensitizer.

When 5-IU is exposed to intense XFEL pulses, the iodine atom, being a heavy atom, acts as the dominant X-ray absorber. This absorption leads to the creation of multiple electronic vacancies (positive charges) through sequential electronic relaxation in the iodine atom, followed by rapid intramolecular charge redistribution researchgate.netaps.orgrsc.org. Experiments conducted at facilities like SACLA (SPring-8 Angstrom Compact Free Electron Laser) in Japan have shown that the charge build-up in 5-IU takes approximately 10 femtoseconds (fs), while the charge is redistributed among the atoms within only a few femtoseconds (around 5 fs) researchgate.netrsc.org.

Researchers employ classical Coulomb explosion models, which incorporate both charge and nuclear dynamics, and nonadiabatic quantum-mechanical molecular dynamics (NAQMD) simulations to accurately reproduce experimental observations of fragmentation patterns researchgate.netaps.orgrsc.org. These simulations have revealed that nuclear dynamics also contribute to the ultrafast charge transfer from the iodine atomic site to the uracil ring rsc.org. The fragmentation analysis of 5-IU after XFEL irradiation shows the formation of atomic fragments, including multiply charged iodine ions, and singly charged polyatomic fragments, although the latter are in smaller abundances aps.org. These findings provide critical insights into the underlying radiosensitizing mechanisms of 5-iodouracil aps.orgosti.gov.

Table 1: Ultrafast Dynamics of 5-Iodouracil under XFEL Irradiation

| Parameter | Value (approx.) | Reference |

| Charge Build-up Time | 10 fs | researchgate.netaps.orgrsc.org |

| Intramolecular Charge Redistribution Time | A few fs (~5 fs) | researchgate.netrsc.org |

| XFEL Pulse Duration | 10 fs | aps.orgmdpi.com |

| Photon Energy | 5.5 keV | aps.orgmdpi.com |

Mass Spectrometry

Mass spectrometry techniques provide high-resolution data on the molecular weight and fragmentation patterns of 5-iodouracil and its complexes, essential for characterizing its interactions and electron-induced dissociation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the characterization of complex biomolecular structures involving 5-iodouracil, particularly in the context of photocrosslinked DNA-protein complexes oup.comoup.comnih.govnih.gov. This method allows for the identification of UV crosslinked adducts and provides insights into the covalent bond formation between DNA and proteins.

In research, 5-iodouracil is often substituted for thymine (B56734) in specific DNA sequences (e.g., GAATTC) to facilitate photocrosslinking with DNA-modifying enzymes like EcoRI DNA methyltransferase oup.comoup.comnih.gov. This substitution does not significantly alter the DNA-protein complex oup.comoup.com. The photocrosslinking process can be optimized by irradiating the 5-iodouracil-substituted DNA-protein complex at specific wavelengths, such as 313 nm, achieving high crosslinking yields (e.g., >60% after 1 minute) without significant protein degradation oup.comoup.comnih.gov.

Following photocrosslinking, the resulting DNA-protein complexes are analyzed by ESI-MS. The total mass determined by ESI-MS is consistent with the formation of a covalent bond between one DNA strand and the protein oup.comnih.govnih.gov. This strategy enables the identification of picomole quantities of crosslinked peptides, providing a detailed understanding of protein-DNA interactions at specific sites oup.comnih.govnih.gov.

Quadrupole Mass Spectrometry for Dissociative Electron Attachment (DEA) Studies

Quadrupole Mass Spectrometry, often coupled with crossed electron-molecule beam experiments, is crucial for studying Dissociative Electron Attachment (DEA) to 5-iodouracil and its derivatives acs.orgresearchgate.netnih.govnih.govaip.org. DEA is an elemental mechanism for radiation damage, particularly relevant for halogenated uracils due to their large cross-sections for dissociation upon the attachment of low-energy electrons acs.orgnih.govnih.gov.

Studies show that low-energy electrons, even those with kinetic energies near 0 eV, can effectively decompose 5-iodouracil and related compounds like 5-iodo-4-thio-2′-deoxyuridine acs.orgnih.govnih.gov. The most abundant anion observed in these DEA processes is typically the iodine anion (I⁻) acs.orgnih.govnih.gov. This bond cleavage leads to the formation of a radical site at the C5 position of the uracil ring, which is significant because it can initiate strand break formation if the molecule is incorporated into a DNA strand acs.orgnih.gov.

The experimental findings from quadrupole mass spectrometry are often supported by quantum chemical calculations that determine the threshold energies of formed anions and transition states acs.orgresearchgate.netnih.gov. Among the studied halouracils, 5-iodouracil has demonstrated favorable DEA properties, highlighting its potential implications in radiation biology and as a radiosensitizer nih.gov.

Table 2: Key Findings from DEA Studies on 5-Iodouracil and Derivatives

| Parameter/Observation | Description | Reference |

| Electron Energy | Near 0 eV electrons effectively decompose the molecule. | acs.orgnih.govnih.gov |

| Most Abundant Anion | Iodine anion (I⁻) is predominantly formed. | acs.orgnih.govnih.gov |

| Molecular Outcome | C—I bond cleavage, leading to a radical site at C5, potentially initiating DNA strand breaks. | acs.orgnih.gov |

| Radiosensitizer | 5-Iodouracil shows favorable DEA properties, suggesting its potential as a radiosensitizer. | nih.govnih.gov |

Crystallography

Crystallography plays a crucial role in determining the precise solid-state structure of 5-iodouracil and understanding its intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal structure of 5-iodouracil, also known as 2,4-dihydroxy-5-iodopyrimidine or 5-iodopyrimidine-2,4(1H,3H)-dione, was initially reported in 1975 fishersci.dkfishersci.co.uknih.gov. Single crystal X-ray diffraction (SXRD) studies are fundamental in investigating the intermolecular halogen and hydrogen bonding interactions within the solid state of 5-iodouracil and its derivatives uni-freiburg.deciteab.com. These studies have revealed that both the polarized iodine atom and the amidic N-H functionality simultaneously contribute to controlling the resulting crystal structures uni-freiburg.deciteab.com. The asymmetric unit of 5-iodouracil contains a non-planar molecule that adopts a slightly distorted B25 boat conformation fishersci.dkfishersci.co.uk. Within the crystal lattice, the molecules are interconnected to form ribbons, a structural arrangement stabilized by N-H⋯O hydrogen bonds involving the N-H groups and two carbonyl oxygen atoms fishersci.dkfishersci.co.uk.

Redetermination Studies for Enhanced Structural Precision

Subsequent redetermination studies of the 5-iodouracil crystal structure have significantly enhanced the precision of its derived geometric parameters fishersci.dkfishersci.co.ukwikipedia.org. An early study in 1975 primarily localized and refined non-hydrogen atoms fishersci.co.uk. A redetermination in 2008 provided more precise data, confirming the non-planar molecule and its slightly distorted B25 boat conformation within the asymmetric unit fishersci.dkfishersci.co.ukwikipedia.org. Further, a 2015 redetermination identified the crystal in the noncentrosymmetric space group P21, revealing it as a nonmerohedrally twinned crystal nih.gov. These redetermination efforts underscore the importance of refining structural data for a more accurate understanding of molecular geometry and intermolecular forces.

Radiolabeling Techniques in Research

Radiolabeling techniques are indispensable for tracing the metabolic pathways and biological interactions of iodouracil and its analogs, particularly in molecular imaging and cell proliferation studies.

Use of Radiolabeled Iodine (e.g., Iodine-125 (B85253), Iodine-124) for Tracer Studies and Molecular Imaging Research

Organic compounds containing radioisotopes of iodine are integral to biological research, diagnostic imaging, and radiotherapy wikipedia.org. Iodine-125 (¹²⁵I) labeled compounds are widely utilized in preclinical, biological, and medicinal chemistry applications due to their suitable half-life and emission characteristics wikipedia.orgmedicalphysics.orgnih.gov. Iodine-124 (¹²⁴I) is a significant positron emitter for Positron Emission Tomography (PET) due to its longer half-life of 4.2 days, which facilitates extended radiosynthesis protocols and longitudinal PET imaging studies wikipedia.orgvulcanchem.comciteab.commdpi.com. ¹²⁴I-labeled compounds are specifically employed for diagnostic imaging using PET techniques wikipedia.org.

Several radiolabeled this compound derivatives have demonstrated utility in molecular imaging:

²⁵I-labeled 2'-fluoro-2'-deoxy-1β-D-arabinofuranosyl-5-iodouracil (¹²⁵I-FIAU) has been successfully used to visualize bacterial infections in mice. The extended retention of ¹²⁵I in infected tissues is attributed to its incorporation into bacterial DNA easychem.orgamericanelements.comwikipedia.org.

¹²⁴I-FIAU has shown promise in PET imaging for bacterial infections, including musculoskeletal infections in human patients easychem.org.

¹²⁴I-iododeoxyuridine (¹²⁴I-IUdR) has been utilized in PET studies to assess specific retention in human brain tumor patients. Its retention correlated with the bromodeoxyuridine labeling index, indicating that DNA incorporation in dividing tumor cells can be quantitatively measured in vivo mdpi.com.

cis-1-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-5-[¹²⁴I]this compound (carbocyclic d4IU) represents a potential PET imaging probe for Herpes Simplex Virus 1 thymidine (B127349) kinase (HSV1-tk) expression. This analog exhibits in vitro stability, low toxicity, and selective uptake in HSV1-tk-expressing cells wikipedia.org.

Radiolabeling of these compounds often involves methods such as the direct replacement of stable iodine isotopes or destannylation reactions wikipedia.org.

Application in Cell Proliferation Markers for In Vitro Studies

Halogenated thymidine analogs, such as 5-iodo-2'-deoxyuridine (IUdR) and its primary metabolite, this compound (IU), serve as effective cell proliferation markers for in vitro studies. This is due to their rapid incorporation into newly synthesized DNA during cell division medicalphysics.org.

A notable example is the use of ¹²⁵I-labeled 5-iodo-4'-thio-2'-deoxyuridine (¹²⁵I-ITdU) . This compound was found to be efficiently phosphorylated by cytosolic nucleoside kinases and subsequently incorporated specifically into the DNA fraction of L-M cells, thereby acting as an ideal DNA synthesis marker medicalphysics.org. In vitro cell metabolism studies confirmed that over 90% of ¹²⁵I-ITdU was effectively and specifically incorporated into the DNA fraction within 60 minutes medicalphysics.org.

Conversely, studies involving this compound (IU) alone or in combination with iododeoxyuridine (IdUrd) in exponentially growing Chinese hamster V79 cells in vitro did not demonstrate significant radiosensitization or growth delay. This suggests that, unlike 5-fluorouracil (B62378), this compound may not undergo similar metabolic pathways that lead to DNA incorporation for radiosensitization purposes.

Cell-Based Research Models

Cell-based research models are critical for investigating the biological activities and interactions of 5-iodouracil and its derivatives in a controlled environment. Three-dimensional (3D) in vitro models, in particular, are being developed to more accurately mimic the complex in vivo cancer microenvironment, offering more relevant insights compared to traditional two-dimensional (2D) monolayer cultures.

Research on this compound has utilized various cell lines to understand its effects:

Chinese hamster V79 cells have been employed to study the interplay between iododeoxyuridine (IdUrd) and this compound (IU) concerning cell growth and radiation response.

Human glioblastoma cell lines have been used to investigate the incorporation of [¹²⁵I]IdUrd, demonstrating that co-incubation with 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) can significantly enhance its uptake.

L-M cells, including both thymidine kinase-expressing and deficient mutant varieties, have been instrumental in evaluating the specific incorporation of iodonucleosides into DNA medicalphysics.org.

Cell-based assays are also essential for assessing the stability, toxicity, and selective targeting capabilities of potential imaging agents, such as carbocyclic d4IU, towards HSV1-tk-expressing cells wikipedia.org.

In the context of cellular immunotherapies, in vitro cell labeling with radionuclides offers a direct method for tracking immune cells. While this approach is straightforward, potential limitations such as label efflux need to be considered. Furthermore, reporter gene strategies are increasingly integrated into cell-based models to enable non-invasive and repetitive monitoring of T cell-based immunotherapies.

In Vitro Cellular Studies for Radiosensitization Mechanisms and DNA Damage

In vitro cellular studies are instrumental in understanding the radiosensitization mechanisms of 5-iodouracil and its analogues. Halogenated uracils, including 5-iodouracil, are of particular interest due to their high cross-section for dissociation upon the attachment of low-energy electrons (LEEs) nih.govacs.org. LEEs are secondary particles generated when high-energy radiation interacts with biological matter, and they are capable of inducing DNA damage through a process known as dissociative electron attachment (DEA) nih.gov.

The DEA mechanism involves the formation of transient negative ions (TNIs), which can subsequently fragment into anion and neutral products. In the case of halouracils, the highly abundant halogen anion (e.g., iodide, I⁻) is formed, leading to bond cleavage and the creation of a radical site, typically at the C5 position. If the halogenated uracil is incorporated into a DNA strand, this radical formation can initiate DNA strand breaks nih.govacs.org. For instance, studies on 5-iodo-4-thio-2′-deoxyuridine (ISdU), a related compound, suggest that its radiosensitization mechanism at the cellular level involves enzymatic incorporation into DNA, followed by the attachment of a solvated electron, which generates a reactive thiouracil-5-yl radical that induces a DNA strand break nih.govacs.org.

DNA incorporation is a fundamental prerequisite for the radiosensitizing effects observed with halogenated thymidine analogues. A direct correlation has been established between the extent of radiosensitization and the percentage of thymidine replacement in DNA aacrjournals.org. The molecular mechanisms are thought to involve an increased susceptibility of DNA substituted with these analogues to the generation of highly reactive uracil free radicals upon exposure to ionizing radiation (IR). These radicals can then inflict damage not only on the substituted DNA strand but also on the unsubstituted complementary strand aacrjournals.org. Furthermore, exposure to these analogues prior to IR can reduce the efficiency of DNA repair mechanisms aacrjournals.orgnih.gov. Research conducted on plateau-phase Chinese hamster ovary cells demonstrated that the incorporation of 5'-iododeoxyuridine (IdU) into DNA enhanced cellular sensitivity to radiation. This sensitization was accompanied by an increase in the number of chromatin breaks and a slight increase in DNA double-strand breaks. Crucially, IdU incorporation was found to reduce the rate of repair for both interphase chromatin breaks and DNA double-strand breaks, indicating that impaired DNA repair is a significant factor contributing to the observed radiosensitization nih.gov.

Assessment of 5-Iodouracil and Analog Incorporation into Cellular DNA

The assessment of 5-iodouracil and its analog incorporation into cellular DNA is critical for understanding their mechanisms of action, particularly their radiosensitizing properties. The incorporation process is highly dependent on the cellular thymidine salvage pathway. In this pathway, these nucleoside analogues are initially phosphorylated to their monophosphate derivatives by the rate-limiting enzyme thymidine kinase (TK). Subsequent phosphorylations lead to the formation of triphosphates, which then compete with dTTP as substrates for DNA polymerase during DNA replication, leading to their integration into the newly synthesized DNA aacrjournals.org.

Quantitative assessment of DNA incorporation has been performed in various research models, including human tumor xenografts and normal tissues. For example, studies using oral 5-iodo-2-pyrimidinone-2′-deoxyribose (IPdR), a prodrug of 5-iodo-2′-deoxyuridine (IUdR), in U251 human glioblastoma xenografts, showed significant IUdR-DNA incorporation. The percentage of IUdR-DNA incorporation varied with the dose of IPdR administered.

Table 1: Percentage of IUdR-DNA Incorporation in U251 Tumor and Normal Tissues after 14-day Oral IPdR Treatment aacrjournals.org

| Tissue Type | IPdR Dose (mg/kg/day) | IUdR-DNA Incorporation (%) (Mean ± SE) |

| U251 Tumor Cells | 750 | 3.1 ± 0.2 |

| U251 Tumor Cells | 1500 | 3.7 ± 0.3 |

| Normal Small Bowel | 750 | 2.8 ± 0.1 |

| Normal Small Bowel | 1500 | 3.3 ± 0.3 |

| Normal Bone Marrow | 1500 | 1.2 ± 0.2 |

| Normal Liver | 1500 | 0.2 ± 0.1 |

For comparison, continuous infusion of IUdR at its maximum tolerated dose for 14 days resulted in 1.4 ± 0.1% IUdR-DNA incorporation in U251 tumor cells, highlighting the improved incorporation achieved with oral IPdR aacrjournals.org.

Another analogue, 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU), has been shown to incorporate into both nuclear DNA and mitochondrial DNA (mtDNA), with a notably higher rate of incorporation into mtDNA oup.comnih.gov. Analytical methodologies for assessing DNA incorporation often involve high-performance liquid chromatography (HPLC)-based methods to quantify the released bases and soluble nucleotides after enzymatic digestion of DNA with DNase I and phosphodiesterase I google.com. The percentage of drug incorporation into cellular DNA can be calculated using the formula: 100 × ([drug] / ([dThd] + [drug])), where [drug] is the concentration of the incorporated drug and [dThd] is the concentration of thymidine google.com. Studies using radiolabeled compounds like 5-125I-iodo-4′-thio-2′-deoxyuridine (125I-ITdU) have demonstrated its effective and specific incorporation into the DNA subfraction, reaching over 90% at 60 minutes in L-M cells snmjournals.org.

Studies on Cellular Energy Metabolism and Mitochondrial Function in Research Models

Mitochondria are vital organelles responsible for maintaining cellular energy homeostasis and regulating various metabolic processes. Consequently, drug-induced mitochondrial dysfunction is a significant mechanism contributing to cellular toxicity, particularly in organs like the liver mdpi.com.

Research models, including human hepatoma cell lines such as HepG2, have been utilized to investigate the impact of 5-iodouracil analogues on cellular energy metabolism and mitochondrial function. Studies on FIAU and its metabolite 1-(2-fluoro-2-deoxy-β-D-arabinofuranosyl)-5-methyluracil (FMAU) have revealed their capacity to induce mitochondrial dysfunction nih.gov. Exposure of HepG2 cells to FIAU or FMAU resulted in a substantial increase in lactic acid production, a metabolic indicator consistent with impaired mitochondrial function nih.gov.

While a two-week exposure to FIAU or FMAU did not lead to a decrease in total mitochondrial DNA content, both compounds were found to incorporate into mtDNA at a significantly higher rate compared to nuclear DNA nih.gov. Electron microscopy of cells treated with FIAU or FMAU further supported the evidence of mitochondrial dysfunction, revealing enlarged mitochondria with increased cristae density and the presence of lipid vesicles. These morphological changes, coupled with the metabolic disturbances, indicate marked mitochondrial dysfunction and disruption of cellular energy metabolism, culminating in micro- and macrovesicular steatosis nih.gov. These findings underscore the importance of assessing mitochondrial integrity and function in studies involving 5-iodouracil and its analogues, especially given their potential for DNA incorporation and subsequent cellular impact.

Structure Activity Relationship Sar Studies of 5 Iodouracil and Its Derivatives

Correlating Structural Modifications of 5-Iodouracil (B140508) with Biological Activity

The biological activity of 5-iodouracil can be significantly altered by chemical modifications at various positions of the uracil (B121893) ring, particularly at the N1 and N3 positions. Research has shown that the nature of the substituent groups at these positions plays a crucial role in determining the compound's antibacterial and anticancer properties.

Alkylation of 5-iodouracil has been a key strategy in developing derivatives with enhanced biological activity. Studies have demonstrated that the introduction of different alkyl and aralkyl groups at the N1 and N3 positions can modulate the cytotoxic and antimicrobial effects of the parent compound. For instance, the substitution pattern can influence the compound's ability to inhibit the growth of various cancer cell lines and bacterial strains.

A study on N-substituted 5-iodouracils revealed that the type of substituent at the N1 and N1,N3 positions has a profound impact on their biological profiles. For example, certain N1-substituted analogs showed moderate antibacterial activity, while a disubstituted analog exhibited potent anticancer activity. drugbank.com

Key findings from these studies include:

N1-Substitution: The introduction of groups like n-butyl, cyclohexylmethyl, and benzyl (B1604629) at the N1 position can confer antibacterial properties. For instance, N1-substituted 5-iodouracil derivatives have shown inhibitory activity against various bacterial strains. drugbank.com

N1,N3-Disubstitution: Disubstitution at both the N1 and N3 positions can lead to compounds with potent anticancer activity. A notable example is the N1,N3-dicyclohexylmethyl analog of 5-iodouracil, which displayed significant inhibitory effects on the growth of HepG2 cells. drugbank.com

Steric Hindrance: The size and steric bulk of the substituents are also important factors. Reactions with sterically hindered alkyl bromides, such as t-butyl and 1-adamantyl, did not yield the expected products, suggesting that steric hindrance can impede the synthesis of certain derivatives. nih.gov

The table below summarizes the biological activity of some N-substituted 5-iodouracil derivatives. drugbank.com

| Compound | Substituent (R) | Position(s) of Substitution | Biological Activity |

| 7a | n-C4H9 | N1 | 25-50% inhibition against Branhamella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes at 0.128 mg/mL |

| 7c | CH2C6H11 | N1 | 25-50% inhibition against Branhamella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes at 0.128 mg/mL; Inhibition of HepG2 cell growth |

| 7d | CH2C6H5 | N1 | 25-50% inhibition against Branhamella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes at 0.128 mg/mL |

| 8b | CH2C6H11 | N1,N3 | Potent anticancer activity with an IC50 of 16.5 μg/mL against HepG2 cells |

These findings underscore the importance of the strategic modification of the 5-iodouracil scaffold to fine-tune its biological activity for specific therapeutic applications.

Influence of the Iodine Atom on Molecular Reactivity and Biological Effects

The iodine atom at the 5-position of the uracil ring is a key determinant of the unique molecular reactivity and biological effects of 5-iodouracil. Its presence significantly influences the electronic properties of the molecule and provides a mechanism for its therapeutic action, particularly in the context of radiotherapy.

One of the most significant effects of the iodine atom is its ability to enhance the radiosensitivity of cells. This is attributed to the phenomenon of atomic giant dipole resonance (GDR) in the iodine atom. When exposed to ionizing radiation, the strongly correlated 4d electrons of the iodine atom undergo collective excitation, leading to a substantial enhancement of electron emission. aps.org This increased electron emission, in turn, leads to a greater induction of DNA strand breaks, providing a clear experimental validation of the crucial role of collective excitation in radiosensitization. aps.org

Furthermore, the decay of radioactive isotopes of iodine, such as iodine-125 (B85253), when incorporated into DNA in the form of 5-iodouracil, can lead to significant cellular damage through the Auger effect. The decay of iodine-125 results in the emission of a cascade of low-energy Auger electrons, which deposit their energy in a very small volume around the site of decay. This high linear energy transfer can cause extensive damage to the DNA, including ring fragmentation of the uracil base, ultimately leading to cell death. nih.gov

The key influences of the iodine atom are:

Radiosensitization: The iodine atom enhances the effectiveness of radiation therapy by increasing the emission of electrons upon irradiation, a phenomenon explained by the giant dipole resonance of its 4d electrons. aps.org